molecular formula C14H21NO5S2 B2813488 3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine CAS No. 1797087-29-6

3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine

Cat. No.: B2813488
CAS No.: 1797087-29-6
M. Wt: 347.44
InChI Key: GUJQYSNJXDIKSQ-UHFFFAOYSA-N
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Description

3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both isobutylsulfonyl and methoxyphenylsulfonyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common approach is the sulfonylation of azetidine derivatives using appropriate sulfonyl chlorides under basic conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with cellular membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)pyrrolidine
  • 3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine

Uniqueness

3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine and piperidine analogs

Properties

IUPAC Name

1-(2-methoxyphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S2/c1-11(2)10-21(16,17)12-8-15(9-12)22(18,19)14-7-5-4-6-13(14)20-3/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJQYSNJXDIKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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